Atracurium
Overview
Description
Atracurium besylate, also known as atracurium besylate, is a medication used in addition to other medications to provide skeletal muscle relaxation during surgery or mechanical ventilation . It is given by injection into a vein . It is used to calm muscles during surgery . It is used to calm muscles while on a breathing machine .
Synthesis Analysis
The synthesis of atracurium involves reacting tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent, then reacting the tetrahydropapaverine with pentanediol under alkali catalysis, and finally reacting with oxalic acid addition salts to prepare (1R, 1’R), (1S, 1’S) and (1R, 1’S)-4,10-dioxy-3,11-dioxo tridecylene-1,13-bi- [1- (3,4-dimethoxy benzyl) -6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline] dioxalate .Molecular Structure Analysis
The molecular structure of atracurium is characterized by the ester linkage being reversed, meaning that the ester O and the carbonyl groups (CO) are transposed .Chemical Reactions Analysis
Atracurium undergoes a chemical elimination reaction known as the Hofmann elimination . This process involves the removal of the active form of the drug from the body .Physical And Chemical Properties Analysis
Atracurium has a molecular formula of C65H82N2O18S2 and a molecular weight of 1243.49 .Scientific Research Applications
Neuromuscular Blocking Agent in Anesthetized Patients : Atracurium is a potent competitive neuromuscular blocking agent with no cardiovascular effects at doses required for paralysis. It facilitates endotracheal intubation and can be antagonized by neostigmine. Its action is shorter than other competitive blocking agents, making it suitable for surgical interventions (Payne & Hughes, 1981).
Pharmacokinetics of Isomers : Atracurium is a mixture of isomers, each with different half-lives and behaviors in the body. Understanding the pharmacokinetics of these isomers can inform its clinical use (Tsui, Graham, & Torda, 1987).
Biodegradation Pathway : Atracurium undergoes a novel biodegradation pathway known as Hofmann elimination. This leads to the breakdown into innocuous products, making its action unaffected by plasma esterase activity, renal, or hepatic function (Stenlake et al., 1983).
Use in Day-Stay Patients : Atracurium is effective for short surgical procedures in day-stay patients, allowing for rapid and reversible neuromuscular blockade, which is crucial for such settings (Pearce, Williams, & Jones, 1984).
Non-Depolarizing Muscle Relaxant : It acts as a non-depolarizing neuromuscular blocking agent, with an intermediate duration of action. Atracurium's spontaneous decomposition via Hofmann elimination contributes to its non-cumulative effect and intermediate duration (Basta et al., 1982).
Use in Special Cases : Atracurium has been used in patients with conditions like pheochromocytoma, where its ability to provide profound neuromuscular block with minimal cardiovascular effects is beneficial (Stirt et al., 1985).
Metabolism and Excretion : Studies on its metabolism and kinetics reveal that atracurium and its metabolites are excreted in bile and urine, with plasma kinetics unaltered even in patients with negated renal function (Neill, Chapple, & Thompson, 1983).
Use in Caesarean Section : Atracurium has been found suitable for use in Caesarean sections, providing effective surgical relaxation without significant effects on neonatal outcomes (Flynn, Frank, & Hughes, 1984).
Allergic Reactions : There are reports of atracurium causing anaphylactic reactions, indicating the need for caution in patients with a history of allergies or hypersensitivity (Nelson & Sullivan, 1986).
Safety And Hazards
Future Directions
Atracurium is currently used as an adjunct to general anesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Its future use may continue to be in these areas, with potential developments in its formulation or administration to enhance its effectiveness or reduce side effects.
properties
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLJKQTIDHPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N2O12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-81-5 (besylate) | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043726 | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-05 g/L | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Atracurium | |
CAS RN |
64228-79-1 | |
Record name | Atracurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atracurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 194 °C | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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